2-(4-Methoxybenzylidene)imino-2-deoxy-D-glucopyranose
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Overview
Description
2-(4-Methoxybenzylidene)imino-2-deoxy-D-glucopyranose is a compound with the molecular formula C14H19NO6 and a molecular weight of 297.30 g/mol . It is primarily used in proteomics research and is known for its solid physical state, solubility in chloroform and methanol, and a melting point of 166°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzylidene)imino-2-deoxy-D-glucopyranose typically involves the condensation of 4-methoxybenzaldehyde with 2-amino-2-deoxy-D-glucose. The reaction is carried out in the presence of an acid catalyst under reflux conditions . The product is then purified through recrystallization from a suitable solvent such as methanol or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzylidene)imino-2-deoxy-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
2-(4-Methoxybenzylidene)imino-2-deoxy-D-glucopyranose has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to glucose derivatives.
Industry: Utilized in the development of novel materials and as a component in biochemical assays
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzylidene)imino-2-deoxy-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Deoxy-2-[(E)-(4-methoxybenzylidene)amino]-β-D-glucopyranose
- 2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-D-glucopyranose
Uniqueness
2-(4-Methoxybenzylidene)imino-2-deoxy-D-glucopyranose is unique due to its specific structural features, such as the presence of a methoxybenzylidene group and its imino linkage to the glucopyranose ring. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C14H19NO6 |
---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
(3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol |
InChI |
InChI=1S/C14H19NO6/c1-20-9-4-2-8(3-5-9)6-15-11-13(18)12(17)10(7-16)21-14(11)19/h2-6,10-14,16-19H,7H2,1H3/t10-,11-,12-,13-,14?/m1/s1 |
InChI Key |
NMMULIPYJSFGRK-GNMOMJPPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C=N[C@@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2C(C(C(OC2O)CO)O)O |
Origin of Product |
United States |
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